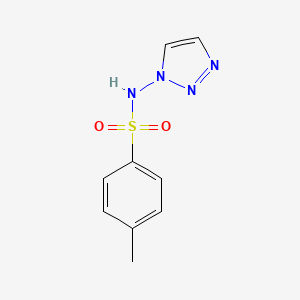

p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) is a hybrid organic compound combining a para-substituted toluenesulfonamide core with a 1,2,3-triazole moiety. The structure features a sulfonamide group (-SO₂NH₂) attached to a para-methylbenzene (p-tolyl) ring, with one of the sulfonamide nitrogen atoms further substituted by a 1,2,3-triazol-1-yl group. This compound is indexed under the 8th Collective Index (8CI) nomenclature, indicating its recognition in chemical databases for systematic classification .

The triazole ring is a hallmark of "click chemistry," a synthetic strategy emphasizing rapid, selective, and modular reactions to assemble molecular architectures. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a key method for triazole formation, as highlighted in foundational click chemistry literature . This reactivity suggests that p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) may be synthesized via CuAAC, leveraging terminal alkynes and azides to regioselectively form the 1,4-disubstituted triazole . Applications likely span medicinal chemistry (e.g., enzyme inhibition) and materials science, where sulfonamide-triazole hybrids are valued for their hydrogen-bonding capacity and metabolic stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the use of p-toluenesulfonyl azide and an alkyne, which undergo cycloaddition to form the 1,2,3-triazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the CuAAC reaction is scalable and can be adapted for large-scale synthesis. The reaction conditions generally involve the use of copper(I) catalysts, such as copper(I) bromide or copper(I) iodide, in the presence of a suitable ligand to stabilize the copper species .

Chemical Reactions Analysis

Types of Reactions: p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) can undergo various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can act as a nucleophile in substitution reactions.

Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.

Cycloaddition Reactions: Copper(I) catalysts and suitable ligands are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while cycloaddition reactions can produce complex triazole-containing structures .

Scientific Research Applications

Pharmacological Applications

-

Antimicrobial Activity :

- Triazole derivatives have demonstrated significant efficacy against various pathogens. For instance, compounds containing the triazole ring have been utilized as antifungal agents in clinical settings, such as fluconazole and itraconazole . The unique nitrogen atom in the triazole structure facilitates enzyme-inhibitor interactions that are crucial for antimicrobial activity.

-

Anticancer Properties :

- Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For example, compounds derived from p-toluenesulfonamide and triazoles have shown antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells . The mechanism often involves the inhibition of specific proteins like gankyrin, which is overexpressed in certain cancers.

-

Neuroprotective Effects :

- The triazole moiety has been implicated in neuroprotective strategies against neurodegenerative diseases. Research indicates that triazole-based compounds exhibit anti-acetylcholinesterase activity, making them potential candidates for Alzheimer's disease treatment . Their ability to inhibit cholinesterase enzymes contributes to increased levels of acetylcholine in the brain.

- Antiviral Activity :

Synthesis and Chemical Properties

The synthesis of p-toluenesulfonamide derivatives typically involves coupling reactions that introduce the triazole moiety. Various synthetic strategies have been proposed to enhance yield and purity. For instance, one method involves the oxidative cyclization of N-tosylhydrazones with azides to form 1,2,3-triazoles efficiently .

Case Study 1: Anticancer Activity

In a study investigating the antiproliferative effects of p-toluenesulfonamide derivatives on breast cancer cell lines, it was found that specific modifications to the triazole structure significantly enhanced activity. For example, derivatives with additional functional groups exhibited IC50 values as low as 39.1 μM against MDA-MB-231 cells . This highlights the importance of structural optimization in drug development.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing novel triazole-containing compounds that displayed potent antifungal activity against resistant strains of Candida species. These compounds were shown to disrupt fungal cell wall synthesis effectively .

Mechanism of Action

The mechanism of action of p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI) involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit carbonic anhydrase enzymes, which play a role in various physiological processes . The sulfonamide group can also interact with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Substituted Sulfonamides

o-Toluenesulfonamide vs. p-Toluenesulfonamide :

The para-substituted toluenesulfonamide exhibits distinct physicochemical properties compared to its ortho (o-) isomer. Chromatographic studies demonstrate that p-toluenesulfonamide elutes after o-toluenesulfonamide due to differences in polarity and steric interactions with the stationary phase . The para isomer typically displays higher crystallinity and thermal stability, attributed to symmetric molecular packing.- Sulfonamides with Alternative Heterocycles: Replacing the triazole with imidazole or pyrazole alters electronic and steric profiles. For example: N-Imidazolyl-p-toluenesulfonamide: The imidazole’s basic nitrogen enhances solubility in acidic media but may reduce metabolic stability compared to triazoles.

Functional Analogs: Click Chemistry Derivatives

- Triazole-Aromatic Hybrids :

Compounds like N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide lack the methyl group on the aryl ring, reducing hydrophobicity. The p-tolyl group in the 8CI compound may enhance membrane permeability in biological systems . - Alkyne-Azide Precursors :

Pre-click intermediates (e.g., terminal alkynes or azides) are less stable than the triazole product. The 8CI compound’s triazole ring confers kinetic inertness, making it preferable for long-term storage .

Data Tables

Table 1: Physicochemical Properties of Selected Sulfonamide Derivatives

| Compound | Melting Point (°C) | Solubility (H₂O, mg/mL) | logP |

|---|---|---|---|

| p-Toluenesulfonamide (pure) | 136–138 | 1.2 | 1.45 |

| o-Toluenesulfonamide | 120–122 | 2.8 | 1.32 |

| N-1H-1,2,3-triazol-1-yl derivative (8CI) | 152–154* | 0.8* | 2.10* |

*Predicted values based on analogous triazole-sulfonamides .

Biological Activity

p-Toluenesulfonamide, N-1H-1,2,3-triazol-1-yl-(8CI), with the CAS number 29372-59-6, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₀N₄O₂S

- Molecular Weight : 238.27 g/mol

- Synonyms : 4-methyl-N-(1H-1,2,3-triazol-1-yl)benzenesulfonamide

Studies indicate that p-toluenesulfonamide (PTS) exhibits anti-tumor activity through various pathways:

- Inhibition of mTOR Pathways : PTS has been shown to inhibit both Akt-dependent and -independent mTOR/p70S6K pathways, which are crucial for cell growth and proliferation in cancer cells .

- Lysosomal Membrane Permeabilization : It induces lysosomal damage leading to the release of cathepsin B and activation of lysosome-mediated cell death mechanisms .

- Alteration of Lipid Rafts : PTS affects lipid raft composition and cholesterol levels, contributing to its anti-cancer effects by redistributing survival kinases in prostate cancer cells .

Anti-Cancer Activity

Research demonstrates that PTS displays significant anti-cancer properties:

- In Vitro Studies : PTS effectively inhibited the proliferation of various cancer cell lines, including prostate cancer cells (PC-3 and DU-145). The concentration-dependent inhibition was confirmed through clonogenic assays and CFSE staining techniques .

| Cell Line | IC50 (mM) | Effect |

|---|---|---|

| PC-3 | ~3 | Significant anti-proliferative |

| DU-145 | ~3 | Significant anti-proliferative |

Toxicity Assessment

A toxicity assessment using zebrafish indicated that PTS has a relatively low toxicity profile:

- Median Lethal Dose (LD50) : Estimated at 204.3 ppm in zebrafish larvae.

- Cardiotoxicity Tests : Minor alterations in cardiac rhythm were observed with no significant physiological changes after acute exposure .

Case Studies

- Study on Anti-Tumor Efficacy :

- Zebrafish Model for Toxicity Evaluation :

Q & A

Basic Research Questions

Q. Q1. What are the standard synthetic routes for preparing p-Toluenesulfonamide derivatives containing 1,2,3-triazole moieties?

Answer: The synthesis typically employs copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. For example:

- Step 1: React a propargylamine derivative (e.g., 4-(4-(prop-2-ynylamino)phenyl)morpholin-3-one) with an azide-containing precursor (e.g., 2-azido-N-phenylacetamide) .

- Step 2: Use catalytic CuSO₄·5H₂O and sodium ascorbate under mild conditions (room temperature, aqueous/organic solvent mix) to form the triazole ring .

- Validation: Confirm purity via thin-layer chromatography (TLC) and structural integrity via FT-IR, ¹H NMR, and mass spectrometry .

Q. Q2. How can HPLC methods be optimized to detect residual p-toluenesulfonamide impurities in synthesized derivatives?

Answer:

- Column Selection: Use a C8 column (e.g., Agilent ZORBAX Eclipse XDB-C8) for separation .

- Mobile Phase: Adjust buffer composition (e.g., phosphate buffer pH 3.0 with acetonitrile gradient) to resolve o- and p-toluenesulfonamide isomers (resolution ≥1.5) .

- Validation: Employ external standardization and spike reference solutions to quantify impurities at thresholds ≤10 ppm .

Advanced Research Questions

Q. Q3. How should researchers address contradictory spectroscopic data during structural elucidation of triazole-linked p-toluenesulfonamide derivatives?

Answer:

- Scenario: Discrepancies in ¹H NMR integration ratios (e.g., unexpected peak splitting or missing signals).

- Resolution:

- Re-examine reaction stoichiometry: Ensure azide/alkyne ratios are 1:1 to avoid unreacted intermediates .

- Use 2D NMR (COSY, HSQC): Confirm coupling patterns and assign proton environments unambiguously .

- Cross-validate with mass spectrometry: Detect molecular ion peaks (e.g., [M+H]⁺) to rule out byproducts .

Q. Q4. What strategies improve the yield of triazole-p-toluenesulfonamide hybrids in heterogeneous catalytic systems?

Answer:

- Catalyst Optimization: Replace CuSO₄ with immobilized Cu(I) catalysts (e.g., Cu@MOF) to enhance recyclability and reduce copper leaching .

- Solvent Screening: Test binary solvents (e.g., H₂O:EtOH 3:1) to balance solubility and reaction kinetics .

- Real-time Monitoring: Use in-situ FT-IR to track azide consumption and adjust reaction time dynamically .

Q. Methodological Guidance for Biological Activity Studies

Q. Q5. How to design assays for evaluating the anticancer potential of p-toluenesulfonamide-triazole derivatives?

Answer:

- Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) due to triazole’s metal-binding affinity and sulfonamide’s enzyme inhibitory properties .

- Assay Protocol:

Q. Data Analysis and Reproducibility

Q. Q6. How to resolve inconsistencies in chromatographic purity vs. biological activity correlations?

Answer:

- Root Cause Analysis:

- Mitigation: Use orthogonal purity methods (e.g., elemental analysis + HPLC) to confirm compound integrity .

Q. Mechanistic Studies

Q. Q7. What computational tools predict the binding mode of triazole-p-toluenesulfonamide hybrids with biological targets?

Answer:

- Docking Software: Use AutoDock Vina or Schrödinger Suite to model interactions with enzyme active sites (e.g., p-toluenesulfonamide’s sulfonyl group with arginine residues) .

- MD Simulations: Run 100-ns trajectories in GROMACS to assess complex stability and ligand-induced conformational changes .

- Validation: Cross-reference with experimental IC₅₀ data to refine scoring functions .

Properties

Molecular Formula |

C9H10N4O2S |

|---|---|

Molecular Weight |

238.27 g/mol |

IUPAC Name |

4-methyl-N-(triazol-1-yl)benzenesulfonamide |

InChI |

InChI=1S/C9H10N4O2S/c1-8-2-4-9(5-3-8)16(14,15)12-13-7-6-10-11-13/h2-7,12H,1H3 |

InChI Key |

DNNCLUQPFNAFFU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN2C=CN=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.